(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a chiral compound that has garnered interest in the field of asymmetric catalysis. This compound is particularly notable for its role as a ligand in various catalytic processes, where it aids in the enantioselective synthesis of organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves the use of organometallic catalysts. One common method includes the use of palladium or nickel-catalyzed coupling reactions, such as Suzuki, Negishi, and Kumada reactions . These reactions are performed under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using cost-effective catalysts. Nickel-catalyzed Kumada coupling and desulfinating cross-coupling using palladium catalysts are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and nickel catalysts for coupling reactions, as well as various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research, including:
Biology: The compound’s chiral properties make it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is used in the synthesis of chiral drugs, where enantioselectivity is crucial for the drug’s efficacy and safety.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are leveraged to produce high-purity products.
Mechanism of Action
The mechanism by which ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its role as a chiral ligand. The compound interacts with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes and the subsequent activation of substrates for enantioselective transformations .
Comparison with Similar Compounds
Similar Compounds
(R,R)-o-Tolyl-DIPAMP: Another chiral ligand used in asymmetric catalysis.
Biaryl Compounds: These compounds, such as o-tolyl benzonitrile, are used in similar catalytic processes.
Uniqueness
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific chiral properties and its ability to form highly enantioselective metal-ligand complexes. This makes it particularly valuable in the synthesis of chiral molecules, where enantioselectivity is crucial for the desired biological activity and safety of the final product.
Properties
Molecular Formula |
C27H42NOPS |
---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
N-[(R)-(2-ditert-butylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H42NOPS/c1-20-16-12-13-17-21(20)24(28(11)31(29)27(8,9)10)22-18-14-15-19-23(22)30(25(2,3)4)26(5,6)7/h12-19,24H,1-11H3/t24-,31?/m1/s1 |
InChI Key |
WHNCIJDFMHBRLU-LZDHLTRGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
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